- Deacetylative Amination of Acetyl Arenes and Alkanes with C-C Bond Cleavage, Organic Letters, 2019, 21(8), 2818-2822
Cas no 947-73-9 (9-Aminophenanthrene)
9-Aminophenanthrene structure
Product Name:9-Aminophenanthrene
CAS番号:947-73-9
MF:C14H11N
メガワット:193.243843317032
CID:40389
PubChem ID:24848932
Update Time:2025-06-22
9-Aminophenanthrene 化学的及び物理的性質
名前と識別子
-
- 9-Aminophenanthrene
- 9-AMINO PHENANTHRANE
- 2-aminophenanthrene
- 9-aminophenantrene
- 9-PHENANTHRENAMINE
- 9-Phenanthrylamine
- Phenanthren-9-ylaMine
- Phenanthrylamine
- 9-Phenanthrylamine (6CI, 7CI, 8CI)
- (Phenanthren-9-yl)amine
- Phenanthren-9-amine
- J-519490
- 9Phenanthrylamine
- EINECS 213-431-6
- DB-057531
- NS00042844
- CHEMBL83088
- CHEBI:50475
- BRN 2209422
- phenanthren-9-yl-amine
- STR02251
- AKOS015854888
- 9AP
- DTXCID90164064
- CCRIS 7006
- MFCD00001177
- DB03369
- H10540
- Q27094313
- 7M9M5KM2XY
- PD007045
- DTXSID60241573
- 9-Aminophenanthrene, 96%
- BIDD:GT0223
- Phenanthren9amine
- SY353453
- SCHEMBL1148967
- UNII-7M9M5KM2XY
- 947-73-9
-
- MDL: MFCD00001177
- インチ: 1S/C14H11N/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,15H2
- InChIKey: KIHQWOBUUIPWAN-UHFFFAOYSA-N
- ほほえんだ: NC1C2C(=CC=CC=2)C2C(=CC=CC=2)C=1
計算された属性
- せいみつぶんしりょう: 193.08900
- どういたいしつりょう: 193.089149355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 26Ų
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.1061 (rough estimate)
- ゆうかいてん: 137-139 °C (lit.)
- ふってん: 319.47°C (rough estimate)
- フラッシュポイント: 224.4±15.4 °C
- 屈折率: 1.5850 (estimate)
- すいようせい: It is slightly soluble in water 0.00581 mg/mL.
- PSA: 26.02000
- LogP: 4.15640
- ようかいせい: 未確定
- じょうきあつ: 0.0±1.0 mmHg at 25°C
9-Aminophenanthrene セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26-37/39
- RTECS番号:SG0175000
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
9-Aminophenanthrene 税関データ
- 税関コード:2921499090
- 税関データ:
中国税関コード:
2921499090概要:
2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:いいえ最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2921499090種の他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
9-Aminophenanthrene 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P64430-1g |
Phenanthren-9-amine |
947-73-9 | 97% | 1g |
¥454.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P64430-5g |
Phenanthren-9-amine |
947-73-9 | 97% | 5g |
¥1459.0 | 2024-07-19 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P918695-250mg |
Phenanthren-9-amine |
947-73-9 | 97% | 250mg |
¥162.00 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P918695-1g |
Phenanthren-9-amine |
947-73-9 | 97% | 1g |
¥432.00 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P918695-5g |
Phenanthren-9-amine |
947-73-9 | 97% | 5g |
¥1,522.00 | 2022-09-01 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 149101-250MG |
9-Aminophenanthrene |
947-73-9 | 96% | 250MG |
¥1294.44 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 149101-1G |
9-Aminophenanthrene |
947-73-9 | 1g |
¥6046.65 | 2023-12-10 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OY680-200mg |
9-Aminophenanthrene |
947-73-9 | 97% | 200mg |
62.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OY680-1g |
9-Aminophenanthrene |
947-73-9 | 97% | 1g |
196.0CNY | 2021-07-14 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB16557-1g |
9-Aminophenanthrene |
947-73-9 | 97% | 1g |
152.00 | 2021-06-01 |
9-Aminophenanthrene 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Ethyl N-[(phenylsulfonyl)oxy]ethanimidate Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 24 h, 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Chlorotrimethylsilane , Titanium isopropoxide , Magnesium Solvents: Tetrahydrofuran ; 4 h, 50 °C
リファレンス
- Electrochemical oxidation induced intermolecular aromatic C-H imidation, Nature Communications, 2019, 10(1), 1-10
合成方法 3
合成方法 4
はんのうじょうけん
1.1 Reagents: Sodium hydroxide , Hydroxylamine-O-sulfonic acid Solvents: Acetonitrile , Water ; 16 h, rt
リファレンス
- Transition-Metal-Free Access to Primary Anilines from Boronic Acids and a Common +NH2 Equivalent., Journal of Organic Chemistry, 2015, 80(5), 2545-2553
合成方法 5
はんのうじょうけん
1.1 Reagents: Sulfuric acid
リファレンス
- A new cyclization reaction, Journal of the American Chemical Society, 1954, 76,
合成方法 6
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride
リファレンス
- New synthetic route to 9,10-iminophenanthrene, Tetrahedron, 1979, 35(24), 2901-3
合成方法 7
はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide , Ammonia Catalysts: [4-Methoxy-3,5,6-trimethyl-2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]diph… , [5-Methoxy-3,4,6-trimethyl-2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]diph… , [2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC](methanesulfonato-κO)[[5-methoxy-3,4,6-tri… Solvents: 1,4-Dioxane ; rt; 24 h, 100 °C
リファレンス
- Mild and Highly Selective Palladium-Catalyzed Monoarylation of Ammonia Enabled by the Use of Bulky Biarylphosphine Ligands and Palladacycle Precatalysts, Organic Letters, 2013, 15(14), 3734-3737
合成方法 8
はんのうじょうけん
1.1 Reagents: Cesium carbonate , Benzophenone imine Catalysts: Bis(1,5-cyclooctadiene)nickel , 1,2-Bis(dicyclohexylphosphino)ethane Solvents: Toluene ; 12 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 3 - 5 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Water ; pH 10 - 14
1.4 Reagents: Sodium borohydride Solvents: Methanol ; rt
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 3 - 5 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Water ; pH 10 - 14
1.4 Reagents: Sodium borohydride Solvents: Methanol ; rt
リファレンス
- Nickel-Catalyzed Synthesis of Primary Aryl and Heteroaryl Amines via C-O Bond Cleavage, Organic Letters, 2017, 19(7), 1788-1791
合成方法 9
合成方法 10
合成方法 11
はんのうじょうけん
1.1 Reagents: Dimethylbarbituric acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dichloromethane
リファレンス
- Efficient Synthesis of 9-Aminophenanthrenes and Heterocyclic Analogues by Electrocyclization of Biaryl Keteniminium Salts, Helvetica Chimica Acta, 2022, 105(11),
合成方法 12
はんのうじょうけん
1.1 Reagents: Hydrochloric acid
リファレンス
- Derivatives of phenanthrene. The preparation of 9-amino-, 9-iodo-, and 9-fluorophenanthrene, Journal of the American Chemical Society, 1947, 69, 260-2
合成方法 13
合成方法 14
はんのうじょうけん
1.1 Reagents: Sodium , Ammonia Catalysts: Iron chloride (FeCl3) Solvents: Ammonia
1.2 180 min, -33 °C
1.3 Reagents: Ammonium nitrate
1.2 180 min, -33 °C
1.3 Reagents: Ammonium nitrate
リファレンス
- Synthesis of triaryls: hydroxy and amine dinaphthyl and diphenanthryl aryls by one-pot electron-transfer nucleophilic substitution reactions, Tetrahedron, 2014, 70(22), 3614-3620
合成方法 15
はんのうじょうけん
1.1 Reagents: Sodium , Ammonia Catalysts: Iron chloride (FeCl3) Solvents: Ammonia ; -33 °C
1.2 180 min, -33 °C
1.3 Reagents: Ammonium nitrate
1.2 180 min, -33 °C
1.3 Reagents: Ammonium nitrate
リファレンス
- A different route to the synthesis of 9,10-disubstituted phenanthrenes, Journal of Organic Chemistry, 2005, 70(16), 6508-6511
合成方法 16
合成方法 17
合成方法 18
合成方法 19
はんのうじょうけん
1.1 Reagents: L-Hydroxyproline , Calcium carbonate , Ammonia , Cuprous iodide Solvents: Dimethyl sulfoxide , Water ; 100 °C; 2 h, 100 °C
リファレンス
- Novel substituted heterocyclic compounds as electroluminescent host material for an organic electroluminescent device, Korea, , ,
合成方法 20
はんのうじょうけん
1.1 Reagents: O-(2,4-Dinitrophenyl)hydroxylamine Solvents: Toluene ; 24 h, 50 °C
リファレンス
- Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory, Journal of the American Chemical Society, 2012, 134(44), 18253-18256
9-Aminophenanthrene Raw materials
- 1-(9-Phenanthrenyl)piperidine
- 2-(1,1'-Biphenyl-2-yl)acetonitrile
- 9-Phenanthreneboronic Acid
- Phenanthrene, 9-azido-
- N-9-Phenanthrenyl-N-(phenylsulfonyl)benzenesulfonamide
- 9-Bromophenanthrene
- 9-Acetylphenanthrene
9-Aminophenanthrene Preparation Products
9-Aminophenanthrene サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:947-73-9)9-Aminophenanthrene
注文番号:A845099
在庫ステータス:in Stock
はかる:5g/25g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 07:04
価格 ($):220.0/730.0
Email:sales@amadischem.com
9-Aminophenanthrene 関連文献
-
Ashwini P. Bhirud,Shivaram D. Sathaye,Rupali P. Waichal,Latesh K. Nikam,Bharat B. Kale Green Chem., 2012,14, 2790-2798
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Prajwalita Das,Kiyoteru Niina,Tomoya Hiromura,Etsuko Tokunaga,Norimichi Saito Chem. Sci., 2018,9, 4931-4936
947-73-9 (9-Aminophenanthrene) 関連製品
- 2243-62-1(naphthalene-1,5-diamine)
- 1606-67-3(1-Aminopyrene)
- 14923-84-3(1,6-Pyrenediamine)
- 17423-48-2(4-Aminophenanthrene)
- 2243-61-0(Naphthalene-1,4-diamine)
- 25168-10-9(Naphthalenamine)
- 17075-03-5(4-Aminopyrene)
- 2243-64-3(1,7-Naphthalenediamine(7CI,8CI,9CI))
- 2642-98-0(6-Aminochrysene)
- 2381-18-2(Benz[a]anthracen-7-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:947-73-9)9-Aminophenanthrene
清らかである:99%/99%
はかる:5g/25g
価格 ($):220.0/730.0